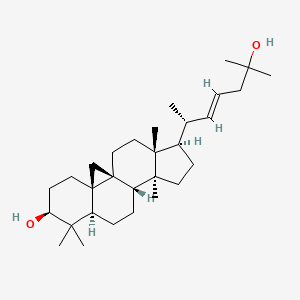

Cycloart-22-ene-3,25-diol

Descripción

General Overview of Cycloartane (B1207475) Triterpenes in Natural Products Research

Cycloartane triterpenoids represent a significant class of phytochemicals characterized by a distinctive tetracyclic triterpene skeleton with a cyclopropane (B1198618) ring. These compounds are widely distributed throughout the plant kingdom and have been isolated from various plant families, including Leguminosae, Ranunculaceae, and Euphorbiaceae. researchgate.netnih.govtandfonline.comelsevierpure.comnih.gov In the field of natural products research, cycloartane triterpenes have garnered considerable interest due to their diverse and potent biological activities.

These activities include anti-inflammatory, antioxidant, and cytotoxic effects. researchgate.netnih.govbiosynth.comresearchgate.nettargetmol.com The unique and complex structures of cycloartane triterpenoids make them promising candidates for the development of new therapeutic agents. researchgate.net Research into this class of compounds has been propelled by advancements in phytochemical isolation techniques and spectroscopic analysis, which have enabled the identification and structural elucidation of numerous novel cycloartane derivatives. nih.govelsevierpure.com

Significance of Cycloart-22-ene-3,25-diol in Phytochemical Investigations

This compound is a specific cycloartane triterpenoid (B12794562) that has been identified in a number of plant species. nih.gov Its presence in plants known for their traditional medicinal uses has made it a subject of phytochemical investigations aimed at understanding the chemical basis of their therapeutic properties.

The study of this compound is significant as it contributes to the broader knowledge of cycloartane triterpenoids and their potential applications. Research has focused on isolating and characterizing this compound from various natural sources to explore its biological activities. biosynth.com These investigations are crucial for validating the ethnobotanical uses of certain plants and for identifying new lead compounds for drug discovery.

Chemical and Physical Properties

This compound is a phytosterol, a naturally occurring sterol found in plant membranes. biosynth.com

| Property | Value | Source |

| Molecular Formula | C30H50O2 | biosynth.comnih.gov |

| Molecular Weight | 442.7 g/mol | biosynth.comnih.govnih.gov |

| IUPAC Name | (1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | nih.gov |

| CAS Number | 97456-49-0 | biosynth.comnih.gov |

Natural Occurrences

This compound has been isolated from various plant species.

| Plant Species | Family | Reference |

| Euphorbia aleppica | Euphorbiaceae | nih.gov |

| Trichilia dregeana | Meliaceae | researchgate.net |

| Pongamia pinnata | Fabaceae | researchgate.net |

| Artocarpus heterophylus | Moraceae | usm.my |

| Propolis | - | iomcworld.com |

Research Findings

Bioassay-guided fractionation of plant extracts has led to the isolation of this compound and its subsequent investigation for various biological activities. For instance, a closely related compound, cycloart-23-ene-3,25-diol, isolated from the leaves of Trichilia dregeana, demonstrated significant anti-inflammatory activity by inhibiting COX-2 enzymes. researchgate.net Another isomer, cycloart-23-ene-3β,25-diol, isolated from the stem bark of Pongamia pinnata, has shown antihyperglycaemic properties in animal models. researchgate.net Furthermore, studies on cycloartanes from Euphorbia aellenii have revealed cytotoxic effects against cancer cell lines. researchgate.net Specifically, cycloart-23(E)-ene-3β,25-diol was found to be highly active against the MDA-MB468 breast cancer cell line. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8-9,20-24,31-32H,10-19H2,1-7H3/b9-8+/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZYVBWMZJVAO-VUTQOURGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Cycloart 22 Ene 3,25 Diol

Plant Sources of Cycloart-22-ene-3,25-diol

This compound is found in a range of plant species, where it often co-occurs with other structurally similar triterpenoids.

A phytochemical investigation of the fruits of Paullinia pinnata led to the isolation and identification of Cycloart-22(E)-ene-3β,25-diol, alongside other compounds. researchgate.net The methanolic extract of the fruits was subjected to chromatographic separation to yield the pure compound. researchgate.net Its structure was confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparing the data with previously published results. researchgate.net

Research on Pentatropis spiralis has also resulted in the isolation of cycloartane (B1207475) triterpenes. While a study identified cycloart-22-ene-3-alpha,25-diol in this plant, it underscores the presence of closely related isomers within this genus. researchgate.net The structural elucidation of these compounds was achieved through chemical and spectroscopic methods, including 2D NMR techniques. researchgate.net

This compound has been reported to be present in Euphorbia aleppica. nih.gov This finding is documented in the PubChem database, which provides comprehensive information on the compound's chemical structure, properties, and biological sources. nih.gov

While specific research on the isolation of this compound from Tinospora sinensis is not detailed in the provided context, the genus Tinospora is known for producing a variety of terpenoids. Further investigation into the phytochemical profile of Tinospora sinensis would be necessary to confirm the presence of this specific compound.

The cycloartane skeleton is a characteristic feature of many triterpenoids found in the genus Euphorbia. nih.gov Numerous studies have focused on the isolation and characterization of these compounds from various Euphorbia species.

The genus Euphorbia is a rich source of cycloartane-type triterpenoids. researchgate.net

Euphorbia aellenii : Research on this species has led to the isolation of cycloart-25-en-3β,24-diol. nih.govresearchgate.netnih.gov The chloroform (B151607) fraction of the plant was subjected to chromatographic methods to yield this compound. nih.govresearchgate.netnih.gov

Euphorbia spinidens : This plant is a significant source of Cycloarta-23-ene-3beta,25-diol. nih.govsid.irresearchgate.net The isolation process involved extraction with an acetone-chloroform mixture, followed by column chromatography and purification using recycle HPLC. nih.govsid.ir The structure was confirmed by 1H and 13C-NMR, HPTLC, and mass spectra. nih.gov

Euphorbia macrostegia : Phytochemical analysis of E. macrostegia has revealed the presence of several cycloartane triterpenoids, including cycloart-25-ene-3β, 24-diol and cycloart-23(Z)-ene-3β, 25-diol. nih.gov The isolation involved extraction with dichloromethane (B109758) and subsequent purification by column chromatography and HPLC. nih.gov

Euphorbia turcomanica : A study of this species resulted in the isolation of nine known terpenoids, including cycloart-25-ene-3β,24-diol and cycloart-23-ene-3β,25-diol. nih.gov The isolation procedure involved maceration with acetone/dichloromethane followed by repeated column chromatography, MPLC, and HPLC. nih.gov

Euphorbia pulcherrima : This species, also known as poinsettia, has been found to contain various phytochemicals, including triterpenes. nih.gov While the specific isolation of this compound is not mentioned, the presence of other related compounds within the genus suggests it as a potential source. nih.gov

Isolation of Related Cycloartane Diols from Other Genera

Ervatamia hainanensis

A review of available scientific literature does not indicate that this compound has been isolated from Ervatamia hainanensis. Phytochemical investigations on this plant, which belongs to the Apocynaceae family, have focused on other classes of compounds, particularly alkaloids and other terpenoids.

Artocarpus heterophyllus L.

There are no reports in the scientific literature detailing the isolation of this compound from Artocarpus heterophyllus L. (jackfruit). However, research on the chemical constituents of this plant has led to the isolation of a different but related triterpenoid (B12794562), cycloart-3β, 25-diol . This compound was isolated as part of a mixture from the methanol (B129727) extract of ripe jackfruit peel.

Pongamia pinnata

Current scientific literature does not report the isolation of this compound from Pongamia pinnata. The related isomer, cycloart-23-ene-3β, 25-diol , has been successfully isolated from the stem bark of this plant through column chromatography.

Aglaia exima

The isolation of this compound from Aglaia exima has not been reported in the scientific literature. This plant is known to produce other cycloartane derivatives. For instance, cycloart-24-ene-3β,26-diol was isolated from the leaves of Aglaia exima. The isolation process involved extracting the leaves with n-hexane, followed by column chromatography of the resulting residue over silica (B1680970) gel.

Ficus sansibarica

While cycloartane triterpenoids are found in Ficus sansibarica, the specific compound this compound has not been reported. Instead, its isomer, cycloart-23-ene-3,25-diol , has been identified. This compound was isolated from the non-polar hexane (B92381) extract of the leaves. The phytochemical investigation that identified it was part of a broader study to isolate and test constituents for antibacterial activity.

Guarea macrophylla

Data on Isolated Cycloartane Triterpenoids

The following table summarizes the specific cycloartane compounds that have been successfully isolated from the plant species discussed.

| Plant Species | Isolated Compound | Plant Part Used | Extraction & Isolation Method |

| Trichilia dregeana | Cycloart-23-ene-3,25-diol | Leaves | Ethyl acetate (B1210297) extraction, bioassay-guided fractionation |

| Ficus sansibarica | Cycloart-23-ene-3,25-diol | Leaves | Hexane extraction, column chromatography |

| Guarea macrophylla | 22,25-dihydroxy-cycloart-23E-en-3-one | Leaves | Ethanol (B145695) extraction, chromatographic separation |

| Guarea macrophylla | Cycloart-23E-ene-3β,25-diol | Leaves | Ethanol extraction, bioactivity-guided fractionation |

| Aglaia exima | Cycloart-24-ene-3β,26-diol | Leaves | n-hexane extraction, column chromatography |

| Artocarpus heterophyllus L. | Cycloart-3β, 25-diol | Ripe Fruit Peel | Methanol extraction, column chromatography |

| Pongamia pinnata | Cycloart-23-ene-3β, 25-diol | Stem Bark | Column chromatography |

Senecio madagascariensis

Scientific investigation into the chemical constituents of Senecio madagascariensis, commonly known as fireweed, has led to the identification of various secondary metabolites. While specific studies focusing solely on the isolation of this compound from this plant are not extensively detailed in readily available literature, the genus Senecio is known to produce a diverse array of terpenoids. The presence of this specific cycloartane triterpenoid in Senecio madagascariensis contributes to the chemotaxonomic understanding of this species.

Tillandsia recurvata

Tillandsia recurvata, also known as ball moss, is a well-documented source of cycloartane-type triterpenoids. researchgate.net Research has confirmed the presence of several cycloartane compounds within this plant, which are believed to contribute to its traditional medicinal uses. researchgate.net The isolation of this compound from Tillandsia recurvata underscores the importance of this species as a natural source for this class of compounds. researchgate.net

Isolation and Purification Methodologies

The isolation of this compound from its natural sources relies on established techniques for the separation of triterpenoids. These methods involve initial extraction followed by chromatographic purification.

Extraction Techniques for Cycloartane Triterpenoids

The initial step in isolating cycloartane triterpenoids involves extracting the plant material with suitable solvents. The choice of solvent is crucial and is typically based on the polarity of the target compounds.

Commonly employed extraction techniques include:

Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. While it is a gentle method, extraction yields may be lower compared to other techniques. google.com

Soxhlet Extraction: This method uses a continuous percolation of a warm solvent over the plant material. It is generally more efficient than maceration but the use of heat may potentially lead to the degradation of thermolabile compounds. google.com

Ultrasonic-Assisted Extraction (UAE): This technique utilizes sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency. google.commdpi.com UAE can often be performed at lower temperatures and for shorter durations compared to traditional methods. google.commdpi.com

The selection of solvents typically ranges from non-polar to polar, depending on the specific triterpenoids being targeted. Common solvents include methanol, ethanol, acetone, chloroform, and dichloromethane. google.commdpi.comnih.gov For instance, a study on Euphorbia spinidens utilized an acetone-chloroform mixture for extraction. nih.gov Another approach for isolating cycloartane-type triterpenoids from Curculigo orchioides involved an initial extraction with methanol, followed by partitioning with dichloromethane. nih.govacs.org

Table 1: Comparison of Extraction Techniques for Triterpenoids

| Technique | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Maceration | Simple, uses mild temperatures | Lower extraction yield, time-consuming | google.com |

| Soxhlet Extraction | High extraction efficiency | Potential for thermal degradation of compounds | google.com |

| Ultrasonic-Assisted Extraction | Improved yield, shorter time, can use lower temperatures | Requires specialized equipment | google.commdpi.com |

Chromatographic Separation Methods

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to isolate and purify the desired cycloartane triterpenoids.

Column chromatography is a fundamental and widely used technique for the large-scale separation of natural products, including cycloartane triterpenoids. researchgate.net The separation is based on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.

Stationary Phases: Silica gel is the most common stationary phase used for the separation of triterpenoids due to its effectiveness with non-polar and medium polar compounds. researchgate.net Other adsorbents like alumina (B75360) can also be employed. researchgate.net For compounds with unsaturation, silver nitrate-impregnated silica gel can be utilized. researchgate.net Reversed-phase (RP) materials, such as C18 silica gel, are also used, particularly for separating compounds with different hydrophobicities. nih.govacs.org

Mobile Phases: A gradient elution system, where the polarity of the solvent mixture is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. nih.govacs.orgresearchgate.net Typical solvent systems for normal-phase chromatography include gradients of hexane with ethyl acetate or acetone. nih.govacs.org For reversed-phase chromatography, methanol-water or acetonitrile-water gradients are common. nih.govacs.org

For example, the isolation of cycloartane triterpenoids from Curculigo orchioides involved initial fractionation on a silica gel column using a dichloromethane-methanol gradient. nih.govacs.org Similarly, compounds from Parthenium argentatum resin were separated using silica gel column chromatography with hexane/ethyl acetate and dichloromethane/acetone gradients. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of cycloartane triterpenoids, offering higher resolution and sensitivity compared to column chromatography. rsc.orgnih.govnih.gov It is particularly useful for separating closely related isomers and for obtaining highly pure compounds. nih.gov

Columns and Phases: Reversed-phase columns, especially C18 columns, are frequently used for the HPLC purification of triterpenoids. nih.govacs.orgnih.gov

Mobile Phases: The mobile phase typically consists of a mixture of water with organic solvents like methanol or acetonitrile, often with the addition of acids like acetic acid to improve peak shape. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution can be used depending on the complexity of the sample. nih.govacs.orgnih.gov

In the purification of triterpenoids from Parthenium argentatum, RP-C18 HPLC with a methanol/water mobile phase was employed for the final separation of specific compounds. nih.govacs.org Similarly, bioassay-guided fractionation of a Dysoxylum malabaricum extract utilized HPLC for the targeted isolation of new cycloartane triterpenoids. rsc.org

Table 2: Chromatographic Methods for Cycloartane Triterpenoid Purification

| Method | Stationary Phase | Typical Mobile Phase | Application | Citations |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Initial fractionation, large-scale separation | nih.govnih.govacs.orgresearchgate.netnih.govacs.org |

| Column Chromatography | Reversed-Phase (C18) | Methanol/Water | Fractionation of less polar compounds | nih.govacs.org |

| HPLC | Reversed-Phase (C18) | Methanol/Water, Acetonitrile/Water | Final purification, separation of isomers | nih.govacs.orgrsc.orgnih.govnih.gov |

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a strategic approach where the separation and purification of a crude plant extract are directed by the biological activity of the resulting fractions. researchgate.net This methodology ensures that the efforts are concentrated on isolating the bioactive constituents. For cycloartane triterpenoids, which have been reported to possess a range of pharmacological activities, including anti-inflammatory and cytotoxic effects, this strategy is particularly effective. nih.govnih.govnih.gov

The process commences with the testing of the initial crude extract in a specific biological assay. If the extract shows activity, it is then subjected to fractionation using techniques like column chromatography. Each fraction is then tested in the same bioassay, and the most active fraction is selected for further separation. This iterative process of separation and bioassay is continued until a pure, active compound is isolated.

Common bioassays used to guide the fractionation for cycloartane triterpenoids include:

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the cytotoxic effects of fractions against various cancer cell lines. nih.govnih.gov For instance, in the isolation of cytotoxic cycloartane triterpenoids from Leea indica, the MTT assay on Ca Ski cervical cancer cells guided the fractionation process. nih.govnih.gov

Anti-inflammatory Assays: The anti-inflammatory potential of fractions can be evaluated using assays that measure the inhibition of key inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com Another approach is to measure the reduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in stimulated macrophage cell lines. nih.gov

The following table outlines a hypothetical bioassay-guided fractionation scheme for the isolation of this compound, based on known activities of similar compounds.

| Fractionation Step | Fractions Obtained | Bioassay | Results (Example) | Active Fraction(s) Selected |

| Initial Crude Extract | Methanolic Extract | COX-2 Inhibition Assay | 55% inhibition at 100 µg/mL | - |

| Liquid-Liquid Partitioning | Hexane, Ethyl Acetate, Butanol, Aqueous | COX-2 Inhibition Assay | Hexane: 15%, Ethyl Acetate: 70%, Butanol: 30%, Aqueous: 5% | Ethyl Acetate |

| Column Chromatography (Silica Gel) | 10 Fractions (F1-F10) | COX-2 Inhibition Assay | F5 shows 85% inhibition | F5 |

| Preparative TLC of F5 | 3 Sub-fractions (SF1-SF3) | COX-2 Inhibition Assay | SF2 shows 95% inhibition and contains a major spot by TLC | SF2 |

| Crystallization of SF2 | Pure Compound | - | Structure elucidated as this compound | - |

This systematic approach not only facilitates the discovery of new bioactive compounds but also provides a rationale for the traditional medicinal uses of various plants.

Table of Compounds

Structural Elucidation and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Cycloartane (B1207475) Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For Cycloart-22-ene-3,25-diol, the presence of hydroxyl (-OH) groups, a carbon-carbon double bond (C=C), and the distinctive cyclopropane (B1198618) ring of the cycloartane skeleton are all confirmed by their respective IR absorption frequencies.

While the specific IR spectrum for this compound is not always detailed in abstracts, the analysis of closely related cycloartane triterpenoids provides a strong indication of the expected absorption bands. For instance, research on similar compounds isolated from Euphorbia species has identified characteristic peaks that are instrumental in the structural elucidation of this class of molecules. researchgate.net

The key functional groups in this compound and their expected IR absorption ranges are summarized in the table below.

| Functional Group | Bond | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H | Stretching | 3200-3600 (broad) |

| Alkene | C=C | Stretching | 1640-1680 |

| =C-H | Stretching | 3010-3095 | |

| =C-H | Bending | 675-995 | |

| Cyclopropane | C-H | Stretching | ~3050 |

| Alkane | C-H | Stretching | 2850-2960 |

Data is inferred from typical IR absorption ranges for the respective functional groups and data from closely related compounds.

The broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibrations of the two hydroxyl groups at positions C-3 and C-25. The presence of the carbon-carbon double bond in the side chain at C-22 is confirmed by a C=C stretching absorption around 1640-1680 cm⁻¹ and the associated =C-H stretching and bending vibrations. A weak but distinct absorption around 3050 cm⁻¹ is a characteristic feature of the C-H stretching vibration within the cyclopropane ring, a hallmark of the cycloartane skeleton. researchgate.net

Stereochemical Assignment of this compound and Related Compounds

The stereochemistry of this compound, which describes the 3D orientation of its atoms, is a critical aspect of its chemical identity. The IUPAC name, (3β,22E)-9,19-Cyclolanost-22-ene-3,25-diol, already provides key stereochemical information. semanticscholar.org The designation '3β' indicates that the hydroxyl group at the C-3 position is oriented in the beta configuration, meaning it projects above the plane of the steroid-like ring system. The '(22E)' descriptor specifies the geometry of the double bond in the side chain as trans or entgegen.

The determination of this stereochemistry is primarily achieved through advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and 2D-NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). In the ¹H-NMR spectrum, the chemical shifts and coupling constants of specific protons provide a wealth of structural information.

For cycloartane triterpenoids, the upfield signals of the two protons on the cyclopropane ring (C-19) are highly characteristic. brieflands.com The stereochemistry of the side chain's double bond is often determined by the coupling constant (J-value) between the olefinic protons at C-22 and C-23. A large coupling constant, typically in the range of 15-16 Hz, is indicative of a trans (E) configuration, where the protons are on opposite sides of the double bond. Conversely, a smaller coupling constant would suggest a cis (Z) geometry. brieflands.com

For example, in the structural elucidation of related cycloartane triterpenoids from Euphorbia macrostegia, a large coupling constant of J = 15.6 Hz for the olefinic protons was used to definitively assign a trans geometry to the double bond in the side chain. brieflands.com This principle is directly applicable to confirming the (22E) configuration of this compound.

The stereochemistry at other chiral centers in the molecule is typically established by a combination of coupling constant analysis and NOESY experiments, which reveal through-space interactions between protons, allowing for the determination of their relative orientations.

Biosynthetic Pathways of Cycloartane Triterpenoids

General Principles of Cycloartane (B1207475) Biosynthesis

Cycloartane triterpenoids, a diverse class of natural products, are widely distributed throughout the plant kingdom and serve as crucial intermediates in the biosynthesis of plant sterols, also known as phytosterols. The genesis of all cycloartane-type triterpenoids can be traced back to the linear C30 isoprenoid precursor, squalene (B77637).

The initial key transformation is the epoxidation of squalene to form (S)-2,3-oxidosqualene. This reaction sets the stage for one of the most remarkable and complex cyclization reactions in biochemistry. The cyclization of (S)-2,3-oxidosqualene is catalyzed by the enzyme cycloartenol (B190886) synthase (CAS) . wikipedia.org This enzyme masterfully orchestrates a series of protonations, ring closures, and rearrangements, ultimately yielding the characteristic pentacyclic cycloartane skeleton. The product of this intricate enzymatic process is cycloartenol , which is considered the foundational molecule for the synthesis of almost all plant steroids. nih.govplos.org

The formation of the cycloartane skeleton by cycloartenol synthase represents a critical branch point in plant metabolism, diverting the flow of isoprenoid precursors towards the production of a vast array of structurally diverse and biologically significant triterpenoids. plos.org From cycloartenol, a series of subsequent modifications, including oxidations, reductions, and glycosylations, give rise to the multitude of cycloartane derivatives found in nature.

Proposed Enzymatic Steps Leading to Cycloart-22-ene-3,25-diol

While the general pathway to the cycloartane core is well-established, the specific enzymatic steps that transform cycloartenol into this compound are not yet fully elucidated and remain a subject of ongoing research. However, based on the known biochemistry of triterpenoid (B12794562) modifications, a plausible biosynthetic route can be proposed. This hypothetical pathway involves a series of specific enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and desaturases, which are known to be key players in the diversification of triterpenoid structures. nih.gov

The conversion of cycloartenol to this compound necessitates three key structural modifications:

Hydroxylation at the C-3 position: The initial cycloartenol molecule already possesses a hydroxyl group at the C-3 position. Therefore, this feature is retained from the precursor.

Introduction of a double bond at the C-22 position: This transformation requires a desaturation reaction. Enzymes known as sterol C-22 desaturases , which are often members of the cytochrome P450 superfamily (such as the CYP710A family), are responsible for introducing such double bonds in the side chains of sterols and related triterpenoids. nih.govnih.gov It is therefore hypothesized that a specific C-22 desaturase acts on a cycloartane precursor to create the C-22 double bond.

Hydroxylation at the C-25 position: The introduction of a hydroxyl group at the C-25 position is another critical step. This reaction is likely catalyzed by a specific cytochrome P450 hydroxylase . nih.gov Numerous cytochrome P450 enzymes have been identified that catalyze the hydroxylation of various positions on the triterpenoid skeleton, leading to a vast diversity of compounds.

The precise sequence of these enzymatic steps is currently unknown. It is possible that the desaturation at C-22 occurs before or after the hydroxylation at C-25. The elucidation of the exact order of these reactions awaits the isolation and characterization of the specific enzymes involved from plants that produce this compound, such as those from the Euphorbia genus. nih.govresearchgate.netnih.gov

Interactive Data Table: Proposed Enzymatic Transformations in the Biosynthesis of this compound

| Precursor Moiety | Enzymatic Transformation | Enzyme Class (Proposed) | Resulting Moiety |

| Cycloartane Side Chain | Desaturation | C-22 Desaturase (e.g., CYP710A family) | C-22 Double Bond |

| Cycloartane Side Chain | Hydroxylation | C-25 Hydroxylase (Cytochrome P450) | C-25 Hydroxyl Group |

Precursor Identification and Metabolic Flux

The primary precursor for the biosynthesis of this compound is unequivocally cycloartenol . Cycloartenol itself is derived from the cyclization of (S)-2,3-oxidosqualene , which is formed from the linear isoprenoid, squalene. nih.govplos.org The metabolic flux through this pathway is regulated by the expression and activity of the key enzymes involved, particularly cycloartenol synthase.

The subsequent enzymatic modifications that lead to this compound likely involve cycloartenol or a closely related derivative as the direct substrate. The identification of the exact intermediates in this pathway is an area of active investigation. It is plausible that the biosynthesis proceeds through a series of hydroxylated and/or desaturated cycloartane intermediates before the final product is formed.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Cycloartane (B1207475) Skeletons

The total synthesis of the cycloartane framework is a complex undertaking that requires intricate planning and execution. While a specific total synthesis for Cycloart-22-ene-3,25-diol is not extensively documented in publicly available literature, general strategies for assembling such polycyclic systems have been developed. These strategies often rely on a deep understanding of retrosynthetic analysis and the application of powerful chemical transformations.

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. rsc.org The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For a complex structure like the cycloartane skeleton, this analysis is crucial for identifying key strategic bonds and intermediates.

A generalized retrosynthetic analysis for a cycloartane skeleton might involve the following key disconnections:

Side Chain Disconnection: The complex side chain at C-17 is often disconnected first, leading to a simplified cycloartane core with a more manageable functional group at this position. This disconnection simplifies the target and allows for the separate synthesis of the side chain, which can be coupled to the core at a later stage.

Cyclopropane (B1198618) Ring Formation: The characteristic C-9/C-19 cyclopropane ring is a key structural feature. Retrosynthetically, this can be envisioned as arising from an intramolecular cyclization of a suitable precursor, such as a 1,3-dihalide or a tosylate, or through carbene insertion reactions.

Ring D and C Formation: The formation of the five- and six-membered rings of the core structure is often planned using well-established cycloaddition reactions, such as Diels-Alder reactions, or through a series of intramolecular aldol (B89426) condensations or Michael additions.

Stereocenter Control: Throughout the synthesis, maintaining the correct stereochemistry at multiple chiral centers is a significant challenge. Strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions to achieve the desired stereoisomer.

This systematic deconstruction provides a roadmap for the forward synthesis, highlighting the key chemical transformations required to assemble the intricate cycloartane framework.

The forward synthesis of a cycloartane skeleton would employ a variety of powerful and stereoselective reactions. Some of the key transformations that are likely to be integral to such a synthesis include:

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and can be used to form the C-ring of the cycloartane core with good stereocontrol.

Radical Cyclizations: Intramolecular radical cyclizations can be employed to form five- and six-membered rings, offering a complementary approach to cycloaddition reactions.

Organometallic Coupling Reactions: Suzuki and Stille couplings are valuable for the formation of carbon-carbon bonds, particularly for the attachment of the side chain to the cycloartane core.

Stereoselective Reductions: The use of reagents such as sodium borohydride (B1222165) with cerium chloride (Luche reduction) allows for the selective reduction of ketones in the presence of other functional groups, which is crucial for controlling the stereochemistry of hydroxyl groups.

Functional Group Interconversions: A variety of standard functional group interconversions, such as oxidations, reductions, and protections/deprotections, are essential throughout the synthesis to manipulate the reactivity of different parts of the molecule.

The successful total synthesis of a cycloartane triterpenoid (B12794562) is a testament to the ingenuity and skill of synthetic organic chemists, requiring a masterful orchestration of numerous chemical reactions to achieve the desired molecular complexity.

Semisynthesis and Derivatization of this compound

Given the complexity of a total synthesis, semisynthesis, which starts from a readily available natural product, is a more common approach for obtaining derivatives of cycloartane triterpenoids. These derivatives are often synthesized to explore their biological activities and establish structure-activity relationships.

Acetylation is a common derivatization reaction used to modify the properties of natural products, often affecting their solubility, stability, and biological activity. In the case of this compound, the two hydroxyl groups at the C-3 and C-25 positions are potential sites for acetylation.

A general procedure for the acetylation of a cycloartane diol involves treating the compound with an acetylating agent in the presence of a base. Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct of the reaction and can also act as a catalyst.

Table 1: General Conditions for Acetylation of Cycloartane Diols

| Reagent | Solvent | Temperature | Reaction Time |

| Acetic Anhydride/Pyridine | Pyridine | Room Temperature | 12-24 hours |

| Acetyl Chloride/Triethylamine | Dichloromethane (B109758) | 0 °C to Room Temperature | 1-4 hours |

The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the acetylated derivative. Purification is often achieved through column chromatography on silica (B1680970) gel.

For this compound, it is possible to achieve selective acetylation of the C-3 hydroxyl group over the tertiary C-25 hydroxyl group by carefully controlling the reaction conditions, such as using a milder acetylating agent or a shorter reaction time. The synthesis of acetylated derivatives of related cycloartane triterpenoids, such as argentatin B, has been reported and follows similar procedures. nih.gov

Beyond simple acetylation, other structural modifications can be introduced to the this compound skeleton to generate a library of analogs for biological screening. These modifications can target the hydroxyl groups, the double bond in the side chain, or the cyclopropane ring.

Examples of such modifications include:

Oxidation of Hydroxyl Groups: The secondary hydroxyl group at C-3 can be oxidized to a ketone using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. This transformation can significantly alter the biological activity of the molecule.

Epoxidation of the Double Bond: The C-22 double bond in the side chain can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be opened with various nucleophiles to introduce new functional groups.

Modification of the Side Chain: The side chain can be cleaved or modified through ozonolysis of the C-22 double bond, followed by further chemical transformations of the resulting aldehydes or ketones.

Cyclopropane Ring Opening: While synthetically challenging, the C-9/C-19 cyclopropane ring can be opened under specific conditions, leading to a rearranged lanostane-type skeleton.

The generation of such analogs is crucial for understanding the structure-activity relationship of this compound and for identifying new lead compounds with improved therapeutic potential. Research on related cycloartane triterpenoids has demonstrated that modifications to the cycloartane nucleus and the side chain can have a significant impact on their cytotoxic activity. nih.gov

Table 2: Examples of Structural Modifications on the Cycloartane Skeleton

| Reaction | Reagent(s) | Functional Group Targeted | Resulting Modification |

| Oxidation | PCC, DMP | C-3 Hydroxyl | Ketone |

| Epoxidation | m-CPBA | C-22 Double Bond | Epoxide |

| Ozonolysis | O₃, then Me₂S | C-22 Double Bond | Aldehyd/Ketone |

| Esterification | Various Acyl Chlorides/Anhydrides | C-3/C-25 Hydroxyls | Esters |

| Etherification | Alkyl Halides, Base | C-3/C-25 Hydroxyls | Ethers |

These semisynthetic strategies provide a versatile platform for the chemical exploration of the cycloartane scaffold, enabling the creation of novel compounds with potentially enhanced biological properties.

Biological Activities and Mechanistic Investigations in Vitro Studies

Anticarcinogenic and Antiproliferative Activities of Cycloart-22-ene-3,25-diol and Analogs

Cytotoxicity in Cancer Cell Lines

This compound and its analogs have demonstrated notable cytotoxic effects against a variety of cancer cell lines in preclinical studies. The antiproliferative activity of these compounds has been evaluated against breast, prostate, and other cancer cell types, with results indicating potential for further investigation as anticancer agents.

Specifically, stereoisomers of a closely related analog, cycloart-23-ene-3,25-diol, have shown significant cytotoxicity. In a study evaluating compounds isolated from Euphorbia macrostegia, cycloart-23(E)-ene-3β,25-diol was identified as the most active compound against the MDA-MB-468 breast cancer cell line, with a lethal dose 50 (LD₅₀) of 2.05 μg/mL. The (Z)-isomer, cycloart-23(Z)-ene-3β, 25-diol, was most effective against the MCF-7 breast cancer cell line, exhibiting an LD₅₀ of 5.4 μg/mL.

Another analog, cycloartane-3,24,25-triol, has shown efficacy against prostate cancer cell lines. It reduced the viability of PC-3 and DU145 cells with IC₅₀ values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively. nih.gov

| Compound | Cell Line | Cancer Type | Activity Metric | Value |

|---|---|---|---|---|

| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 | Breast | LD₅₀ | 2.05 µg/mL |

| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 | Breast | LD₅₀ | 5.4 µg/mL |

| Cycloartane-3,24,25-triol | PC-3 | Prostate | IC₅₀ | 2.226 ± 0.28 µM |

| Cycloartane-3,24,25-triol | DU145 | Prostate | IC₅₀ | 1.67 ± 0.18 µM |

Molecular Targeting: Kinase Inhibition (MRCKα, MRCKβ)

Research has identified specific molecular targets for cycloartane-type triterpenoids, highlighting their potential as kinase inhibitors. The myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) have been identified as key targets. These kinases are implicated in the regulation of the cytoskeleton, a process crucial for tumor cell motility and invasion.

A study investigating a series of cycloartane (B1207475) analogs revealed that cycloart-23-ene-3,25-diol is a potent inhibitor of MRCKα kinase, with a dissociation constant (Kd) of 0.21 μM. nih.gov This compound also demonstrated inhibitory activity against MRCKβ kinase, with a Kd of 4.7 μM. The study highlighted that cycloart-23-ene-3,25-diol showed the most promising activity against both MRCKα and MRCKβ kinases out of the six cycloartanes screened. nih.gov The potent inhibition of these kinases suggests a mechanism by which these compounds may exert their anticarcinogenic effects by interfering with cancer cell migration and metastasis. nih.gov

| Compound | Kinase Target | Inhibition (Kd) |

|---|---|---|

| Cycloart-23-ene-3,25-diol | MRCKα | 0.21 µM |

| Cycloart-23-ene-3,25-diol | MRCKβ | 4.7 µM |

| Cycloartane-3,24,25-triol | MRCKα | 0.25 µM |

| Cycloart-25-ene-3,24-diol | MRCKα | 0.36 µM |

| Cycloart-25-ene-3,24-diol | MRCKβ | 1.10 µM |

Modulation of Cell Signaling Pathways

The anticancer activity of cycloartane compounds is linked to their ability to modulate critical cell signaling pathways. While specific details on the pathways modulated by this compound are limited, research on analogous compounds provides insight into potential mechanisms. It is known that this class of molecules can modulate biological processes that affect cell proliferation and immune responses. researchgate.net

A study on a related cycloartane, cycloart-24-ene-26-ol-3-one, demonstrated its ability to induce apoptosis in colon cancer cells by engaging the extrinsic apoptosis pathway. nih.gov This compound was found to bind to tumor necrosis factor-receptor 1 (TNF-R1), leading to the activation of a caspase cascade, including caspase-8, -9, and -3/7. nih.gov This activation ultimately results in PARP cleavage and apoptosis, without the translocation of NF-κB to the nucleus. nih.gov While this research was not conducted on this compound, it suggests a plausible mechanism of action for cycloartane-type triterpenoids in cancer cells.

Inhibition of Tumor Promoter-Induced Processes

Information regarding the specific inhibitory effects of this compound on tumor promoter-induced processes, such as Epstein-Barr Virus (EBV) early antigen activation or NOR-1 activation, is not available in the current scientific literature.

Antimicrobial and Antifungal Efficacy

Mechanisms of Antimicrobial Action (e.g., Anti-biofilm activity)

Current scientific literature available through targeted searches does not provide specific details regarding the mechanisms of antimicrobial or anti-biofilm activity for the isolated compound this compound.

Antioxidant Capacity and Free Radical Scavenging

In a study on the plant Euphorbia macrostegia, from which this compound was isolated, the authors suggest that the observed antioxidant activity of the plant's extracts may be partly attributable to this compound, citing previous reports in the literature for similar compounds. researchgate.net However, the study itself presents antioxidant data, such as DPPH radical scavenging activity, for the crude extracts only and does not provide quantitative results for the isolated this compound. researchgate.netresearchgate.net Therefore, detailed research findings on the specific antioxidant mechanisms listed below are not available for this compound.

Specific data from in vitro studies quantifying the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of isolated this compound, such as an IC50 value, could not be identified in the reviewed literature. Plant extracts from Euphorbia macrostegia, known to contain this compound, have shown DPPH scavenging activity, but the specific contribution of this compound to this effect has not been determined. researchgate.netresearchgate.net

Data Table: DPPH Radical Scavenging Activity of this compound No quantitative data is available in the searched scientific literature for the isolated compound.

No specific studies detailing the reducing power of purified this compound through assays such as the ferric reducing antioxidant power (FRAP) or cupric reducing antioxidant capacity (CUPRAC) were found.

Data Table: Reducing Power Assessment of this compound No quantitative data is available in the searched scientific literature for the isolated compound.

There is no available research data from in vitro assays on the capacity of isolated this compound to scavenge superoxide (B77818) anion radicals.

Data Table: Superoxide Anion Radical Scavenging by this compound No quantitative data is available in the searched scientific literature for the isolated compound.

Information regarding the ability of isolated this compound to scavenge hydroxyl radicals is not present in the current body of scientific literature that was searched.

Data Table: Hydroxyl Radical Scavenging by this compound No quantitative data is available in the searched scientific literature for the isolated compound.

No studies were identified that investigated the metal-chelating properties of isolated this compound.

Data Table: Metal Chelating Activity of this compound No quantitative data is available in the searched scientific literature for the isolated compound.

Hydrogen Peroxide Scavenging

This compound has demonstrated notable hydrogen peroxide scavenging capabilities in a dose-dependent manner. nih.govresearchgate.net In a comparative study, its activity was evaluated against β-tocopherol, a known antioxidant standard. The compound's efficacy increased with concentration, indicating a direct relationship between the amount of the compound present and its ability to neutralize hydrogen peroxide. nih.govresearchgate.net At the highest tested concentration of 100 μg/mL, this compound showed superior scavenging activity compared to the same concentration of β-tocopherol. nih.gov

Table 1: Hydrogen Peroxide Scavenging Activity of this compound vs. β-tocopherol

| Concentration (μg/mL) | This compound (% Scavenging) | β-tocopherol (% Scavenging) |

|---|---|---|

| 20 | 20.42 | 14.12 |

| 40 | 31.84 | 22.18 |

| 60 | 44.21 | 30.04 |

| 80 | 58.05 | 39.42 |

Nitric Oxide Radical Scavenging

The compound's antioxidant potential extends to its ability to scavenge nitric oxide radicals. Similar to its effect on hydrogen peroxide, the nitric oxide scavenging activity of this compound is concentration-dependent. nih.govresearchgate.net When tested across a range of 20 to 100 μg/mL, it consistently outperformed the standard antioxidant, β-tocopherol. nih.gov This suggests that the compound is effective at neutralizing reactive nitrogen species, which play a role in oxidative stress. nih.gov

Table 2: Nitric Oxide Radical Scavenging Activity of this compound vs. β-tocopherol

| Concentration (μg/mL) | This compound (% Scavenging) | β-tocopherol (% Scavenging) |

|---|---|---|

| 20 | 25.14 | 19.42 |

| 40 | 36.42 | 26.11 |

| 60 | 49.18 | 34.18 |

| 80 | 61.04 | 42.04 |

Acetylcholinesterase (AChE) Inhibitory Potential

Investigations into the neuroactive potential of this compound have included its effect on acetylcholinesterase (AChE), an enzyme critical to neurotransmission. In an anti-cholinesterase microplate assay, the compound was found to have a weak inhibitory effect against AChE. researchgate.net When tested at a concentration of 0.4 mM, it demonstrated 53% inhibition of the enzyme's activity. researchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Concentration | % Inhibition |

|---|

Genotoxicity Assessment (e.g., Ames Test)

The mutagenic potential of this compound was evaluated using the Salmonella microsome assay, commonly known as the Ames test. researchgate.net This test is a widely used method to assess the potential of a substance to cause DNA mutations. nih.gov The results from the assay using the Salmonella typhimurium strain TA98 indicated that this compound did not exhibit mutagenic effects. researchgate.net

Structure Activity Relationship Sar Studies of Cycloart 22 Ene 3,25 Diol and Analogs

Influence of Hydroxyl Group Position and Stereochemistry on Biological Activity

The position and stereochemistry of hydroxyl (-OH) groups on the cycloartane (B1207475) skeleton are critical determinants of biological activity. In Cycloart-22-ene-3,25-diol, the hydroxyl groups are located at the C-3 and C-25 positions.

Naturally occurring cycloartane triterpenoids often possess a hydroxyl group at the C-3 position. The stereochemistry of this group, whether in the alpha (α) or beta (β) configuration, can significantly impact bioactivity. For instance, studies on various cycloartane triterpenoids have shown that the 3β-hydroxy configuration is common and often associated with cytotoxic and anti-inflammatory activities. The isolation of 3α-cycloart-22-ene-3,25-diol suggests that the α configuration also exists in nature, though direct comparative studies on the biological activity of the 3α versus 3β epimers of this compound are not extensively documented. However, research on other cycloartane triterpenoids indicates that such stereochemical changes can modulate the potency and selectivity of their effects. nih.govelsevierpure.com

Role of Double Bonds in the Cycloartane Skeleton

The presence and position of double bonds within the cycloartane skeleton and its side chain are pivotal for its biological functions. This compound features a double bond between C-22 and C-23 in its side chain.

While direct studies on the specific role of the C-22 double bond in this compound are limited, research on closely related analogs provides valuable insights. For example, a study on cycloart-23(E)-ene-3β,25-diol and its geometric isomer, cycloart-23(Z)-ene-3β,25-diol, demonstrated that the stereochemistry of the double bond significantly influences cytotoxic activity. nih.gov The (E)-isomer was found to be more potent against the MDA-MB468 breast cancer cell line, whereas the (Z)-isomer showed greater activity against the MCF-7 breast cancer cell line. nih.gov This suggests that the spatial arrangement of the side chain, dictated by the double bond's geometry, is a critical factor for receptor binding and subsequent biological response. The potent cytotoxicity observed in these compounds with a double bond at C-23 suggests that the location of unsaturation in the side chain is a key determinant of their activity. nih.gov

Impact of Side Chain Modifications on Pharmacological Effects

Modifications to the side chain of cycloartane triterpenoids can lead to significant alterations in their pharmacological effects. The side chain of this compound, with its double bond and terminal hydroxyl group, presents a key area for structural variation and its impact on bioactivity.

Studies on a variety of cycloartane triterpenoids have shown that the nature of the side chain is a major determinant of their biological properties, including anticancer and anti-inflammatory effects. For instance, the presence of hydroxylated side chains has been identified as a key feature for the cancer chemopreventive activity of these compounds. nih.gov

While specific synthetic modifications of the this compound side chain and their corresponding pharmacological evaluations are not widely reported, general trends from related cycloartanes suggest that alterations such as the introduction of additional hydroxyl groups, epoxidation of the double bond, or changes in the length and branching of the side chain could profoundly affect bioactivity. For example, the conversion of a hydroxyl group to a ketone or the introduction of a carboxyl group can dramatically alter the polarity and hydrogen bonding capacity of the side chain, thereby influencing its interaction with biological targets.

Comparison with Related Cycloartane Triterpenoids

One of the most insightful comparisons can be made with its close structural analogs isolated from Euphorbia macrostegia. nih.govresearchgate.net As shown in the table below, variations in the position of the double bond and hydroxylation in the side chain lead to significant differences in cytotoxic activity against different cancer cell lines.

| Compound | Position of Double Bond | Position of Hydroxyl Groups | Cytotoxic Activity (LD50 in µg/mL) |

| MDA-MB468 | |||

| Cycloart-23(E)-ene-3β,25-diol | C-23 (E) | 3β, 25 | 2.05 nih.gov |

| Cycloart-23(Z)-ene-3β,25-diol | C-23 (Z) | 3β, 25 | >100 nih.gov |

| Cycloart-25-ene-3β,24-diol | C-25 | 3β, 24 | >100 nih.gov |

| 24-Methylene-cycloart-3β-ol | C-24(28) | 3β | >100 nih.gov |

This data clearly indicates that the presence of a hydroxyl group at C-25 and a double bond at C-23 are crucial for the cytotoxic activity of these compounds against the tested cell lines. The stereochemistry of the double bond at C-23 also plays a significant role, with the (E)-isomer showing potent activity against MDA-MB468 cells, while both (E) and (Z) isomers are active against MCF-7 cells. In contrast, moving the double bond to C-25 and the hydroxyl group to C-24, as in Cycloart-25-ene-3β,24-diol, or having a terminal methylene (B1212753) and only a C-3 hydroxyl group, as in 24-Methylene-cycloart-3β-ol, results in a loss of activity.

Furthermore, cycloart-23-ene-3,25-diol has demonstrated anti-inflammatory activity by selectively inhibiting the COX-2 enzyme (IC50 = 40 µM) over the COX-1 enzyme (IC50 = 97 µM). researchgate.net This selectivity is a desirable trait for anti-inflammatory agents as it can reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Future Research Directions and Therapeutic Potential Conceptual

Elucidation of Novel Molecular Targets

The future investigation of Cycloart-22-ene-3,25-diol is likely to focus on identifying and validating its molecular targets to understand its therapeutic potential fully. Initial research into related compounds suggests that its mechanisms of action may involve the modulation of inflammatory pathways and the enhancement of cellular antioxidant defenses. researchgate.net

A closely related isomer, cycloart-23-ene-3,25-diol, has been shown to exhibit inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value of 40 μM, while showing weaker activity against COX-1 (IC50 of 97 μM). researchgate.net Molecular docking studies of this isomer have further supported its interaction with COX protein receptors, suggesting a potential anti-inflammatory mechanism. researchgate.net Future research on this compound could explore similar selective COX-2 inhibition.

Beyond COX inhibition, other potential molecular targets warrant investigation. For instance, studies on cycloart-23-ene-3,25-diol have demonstrated its ability to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase and reduced glutathione, while decreasing markers of oxidative stress like malondialdehyde. targetmol.com This suggests that key regulators of cellular redox homeostasis, such as the Nrf2 pathway, could be a novel target for this compound.

Furthermore, the antidiabetic activity of the 23-ene isomer has been linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion, with molecular docking studies indicating a binding affinity to the GLP-1 receptor. This opens up the possibility of this compound being investigated as a modulator of incretin (B1656795) signaling pathways, which are crucial in metabolic regulation.

Investigation of Synergistic Effects with Other Phytochemicals

The therapeutic efficacy of many natural products is often attributed to the synergistic interaction of multiple compounds. Future research should explore the potential synergistic effects of this compound with other phytochemicals. The broad-spectrum antimicrobial activity observed in crude propolis extracts containing cycloartane (B1207475) triterpenoids suggests that these compounds may act in concert with other constituents to produce a greater effect than when used in isolation.

Conceptual synergistic combinations could be explored based on mechanistic insights. For instance, combining this compound with flavonoids, which are known for their potent antioxidant and anti-inflammatory properties, could lead to enhanced therapeutic outcomes in inflammatory conditions. The complementary mechanisms of COX inhibition by the cycloartane and free radical scavenging by flavonoids could provide a multi-pronged approach to managing inflammation.

Another area of interest is the potential synergy with conventional therapeutic agents. For example, in the context of metabolic diseases, investigating the combination of this compound with drugs like metformin (B114582) could be a promising strategy. The potential for the cycloartane to enhance insulin (B600854) secretion via GLP-1 agonism, coupled with metformin's primary action of reducing hepatic glucose production, could result in improved glycemic control.

Development of Advanced Delivery Systems

The clinical translation of lipophilic compounds like this compound is often hampered by poor aqueous solubility, leading to low bioavailability. The development of advanced drug delivery systems is, therefore, a critical area of future research. A review of delivery systems for triterpenoids highlights several promising approaches, including polymeric nanoparticles, liposomes, and nanoemulsions. nih.gov

Nanoemulsions, which are submicron-sized emulsions, are particularly suited for enhancing the oral bioavailability of lipophilic drugs. By encapsulating this compound within a nanoemulsion, it may be possible to improve its absorption from the gastrointestinal tract.

Liposomal formulations offer another avenue for improving the delivery of this compound. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and lipophilic drugs. For this compound, incorporation into the lipid bilayer of a liposome (B1194612) could enhance its stability and facilitate targeted delivery to specific tissues.

Furthermore, the development of stimuli-responsive delivery systems could allow for the controlled release of this compound at the site of action. For example, pH-sensitive liposomes could be designed to release the compound in the acidic microenvironment of tumors or inflamed tissues.

Applications in Preclinical Disease Models

The evaluation of this compound in relevant preclinical disease models will be essential to validate its therapeutic potential. Based on the activities of its isomer, cycloart-23-ene-3,25-diol, several models are of immediate interest.

In the realm of inflammation and pain, established rodent models can be utilized. researchgate.net These include the acetic acid-induced writhing test and the formalin test for analgesic activity, as well as the carrageenan-induced paw edema and croton oil-induced ear edema models for anti-inflammatory effects. researchgate.net The findings from studies on cycloart-23-ene-3,25-diol in these models provide a strong rationale for investigating this compound.

| Preclinical Model | Compound Tested | Key Findings |

| Acetic acid-induced abdominal writhing (mice) | Cycloart-23-ene-3,25-diol | Significant inhibition of abdominal contractions. researchgate.net |

| Formalin-induced licking behavior (mice) | Cycloart-23-ene-3,25-diol | Significant inhibition of licking behavior. researchgate.net |

| Croton oil-induced ear edema (mice) | Cycloart-23-ene-3,25-diol | Reduction in ear edema. researchgate.net |

| Carrageenan-induced paw edema (rats) | Cycloart-23-ene-3,25-diol | Reduction in paw edema. researchgate.net |

For metabolic diseases, preclinical models of diabetes, such as streptozotocin-induced diabetes in rodents, would be appropriate. targetmol.com In such models, key parameters to assess would include blood glucose levels, insulin sensitivity, and markers of oxidative stress.

Q & A

What are the standard protocols for isolating Cycloart-22-ene-3,25-diol from plant sources, and how can purity be validated?

Basic Research Question

Isolation typically involves solvent extraction (e.g., dichloromethane or ethanol) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. For example, Euphorbia fischeriana roots were processed using silica gel column chromatography and spectroscopic analysis (NMR, MS) to isolate this compound . Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry to confirm molecular weight (C₃₀H₅₀O₂, MW 442.7) and structural integrity .

How is the stereochemical configuration of this compound determined, and what challenges arise in structural elucidation?

Basic Research Question

X-ray crystallography and NMR spectroscopy are critical. The 22-ene double bond configuration (E/Z) is resolved via NOESY/ROESY NMR to assess spatial proximity of protons. For example, crystallographic data for similar compounds (e.g., Cycloart-24-ene-3β,26-diol) reveal bond angles (e.g., C16–C22–C23 = 112.5°) that inform stereochemical models . Challenges include distinguishing between closely related isomers (e.g., Cycloart-23-ene vs. 22-ene derivatives) due to overlapping spectral signals .

How do structural variations (e.g., double bond position, hydroxyl group orientation) impact the bioactivity of Cycloartane derivatives?

Advanced Research Question

The position of the double bond (e.g., 22-ene vs. 23-ene) significantly affects cytotoxicity. For instance, Cycloart-23(E)-ene-3β,25-diol showed higher activity against MDA-MB468 cells (IC₅₀ ~15 µM) than its 22-ene analog, likely due to enhanced membrane interaction . Hydroxyl group orientation (3β vs. 3α) also modulates solubility and receptor binding, as seen in antidiabetic studies where 3β-OH derivatives enhanced insulin secretion .

What experimental designs are recommended for evaluating the antidiabetic mechanisms of this compound?

Advanced Research Question

Streptozotocin-nicotinamide-induced diabetic rodent models are standard. Parameters include fasting glucose, HbA1c, and insulin/GLP-1 levels. For example, co-administration with sitagliptin (a DPP-4 inhibitor) in rats increased plasma GLP-1 by 40% compared to monotherapy, suggesting synergistic incretin effects . Dose-response studies (10–50 mg/kg) and molecular docking (e.g., AutoDock Vina) can further elucidate binding affinity to GLP-1 receptors .

How can researchers address contradictions in cytotoxicity data between this compound and its isomers?

Advanced Research Question

Contradictions often arise from isomer-specific activity or cell line selectivity. For example, Cycloart-23(E)-ene-3β,25-diol is potent against MDA-MB468 cells, while the 23(Z)-isomer is more active in MCF-7 lines . Rigorous controls include:

- Parallel testing of isomers under identical conditions.

- Validating cell line receptor profiles (e.g., estrogen receptor status in MCF-7).

- Using standardized apoptosis assays (Annexin V/PI) to quantify mechanisms .

What natural sources beyond Euphorbia species yield this compound, and how does sourcing impact phytochemical variability?

Basic Research Question

The compound is also found in Excoecaria agallocha stems and Pongamia pinnata bark . Sourcing affects yield; Euphorbia fischeriana roots provide ~0.2% dry weight, while environmental factors (soil pH, climate) alter secondary metabolite production . Metabolomic profiling (LC-MS/MS) is recommended to compare sources .

What methodologies are optimal for assessing the synergistic effects of this compound with other antidiabetic agents?

Advanced Research Question

Use factorial design experiments to test combinations (e.g., this compound + sitagliptin). Measure:

- Pharmacokinetics : Plasma half-life (T½) via LC-MS.

- Dynamic biomarkers : AMPK activation (Western blot) and pancreatic β-cell function (glucose-stimulated insulin secretion assays) .

- Statistical models : Isobolographic analysis to classify synergism (CI <1) .

How can researchers validate the specificity of analytical methods for this compound in complex matrices?

Advanced Research Question

Spike-and-recovery experiments in plant extracts quantify interference. For HPLC, use a C18 column (5 µm, 250 mm) with UV detection at 210 nm, achieving a retention time of 12.3±0.5 minutes . Cross-validate with HRMS (Q-TOF) to confirm absence of co-eluting isomers (e.g., 24-methylenecycloartanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.